
2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-isobutyl-6-phenylpyrimidine with a suitable nucleophile in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically involving the addition of oxygen or removal of hydrogen.
Reduction: Reduction reactions could involve the addition of hydrogen or removal of oxygen.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one could have various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Could be investigated for its potential therapeutic properties.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action for 2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one would depend on its specific interactions with biological targets. It could act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-phenylpyrimidine: Similar structure but lacks the isobutyl group.
3-Isobutyl-6-phenylpyrimidin-4(3H)-one: Similar but without the chlorine atom.
6-Phenylpyrimidin-4(3H)-one: Lacks both the chlorine and isobutyl groups.
Uniqueness
2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one is unique due to the presence of both the chlorine and isobutyl groups, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H15ClN2O |
|---|---|
Molekulargewicht |
262.73 g/mol |
IUPAC-Name |
2-chloro-3-(2-methylpropyl)-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C14H15ClN2O/c1-10(2)9-17-13(18)8-12(16-14(17)15)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 |
InChI-Schlüssel |
YEAHCXSLNWKTGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=O)C=C(N=C1Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


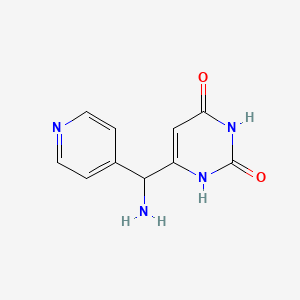

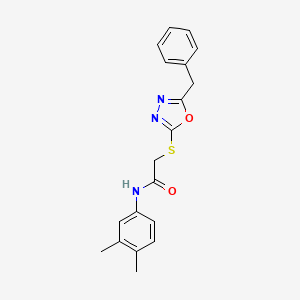

![[1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile](/img/structure/B11773748.png)
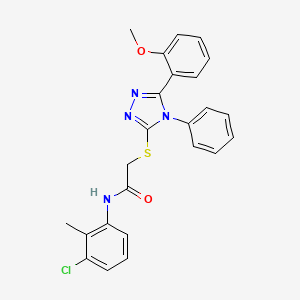
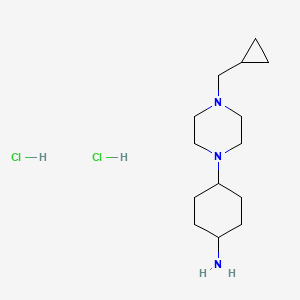
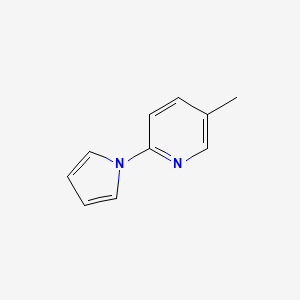
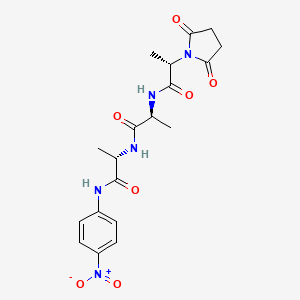
![Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773774.png)
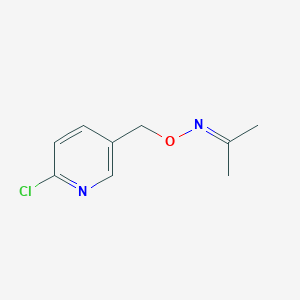


![3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11773797.png)
